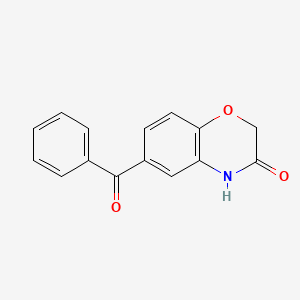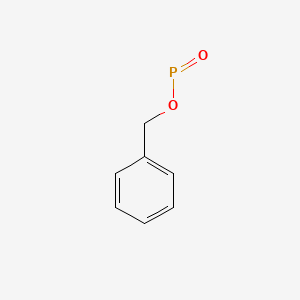
Phosphorosooxymethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorosooxymethylbenzene is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxymethyl group and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorosooxymethylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorosooxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorosooxymethylbenzoic acid.
Reduction: Reduction reactions can convert this compound to phosphorosooxymethylbenzyl alcohol.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Phosphorosooxymethylbenzoic acid.
Reduction: Phosphorosooxymethylbenzyl alcohol.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction.
Aplicaciones Científicas De Investigación
Phosphorosooxymethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which phosphorosooxymethylbenzene exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Phosphorosooxymethylbenzene can be compared with other organophosphorus compounds such as triphenylphosphine and phosphorosooxymethylphenol. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific functional groups and the resulting chemical properties.
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.
Phosphorosooxymethylphenol: Similar in structure but with different reactivity and applications.
This compound stands out due to its unique combination of a phosphorus atom, oxymethyl group, and benzene ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
18108-16-2 |
|---|---|
Fórmula molecular |
C7H7O2P |
Peso molecular |
154.10 g/mol |
Nombre IUPAC |
phosphorosooxymethylbenzene |
InChI |
InChI=1S/C7H7O2P/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
JRPGPMLROWPYLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



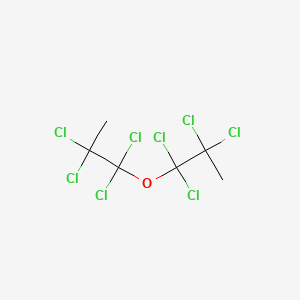
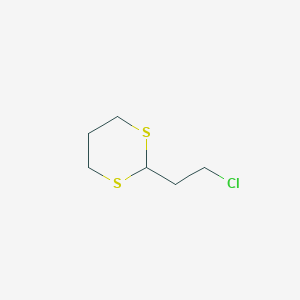
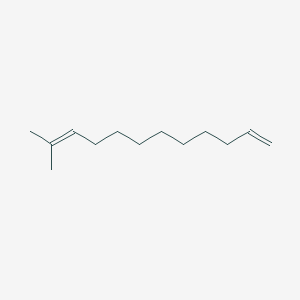
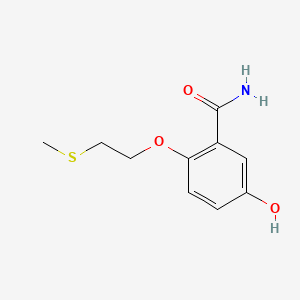
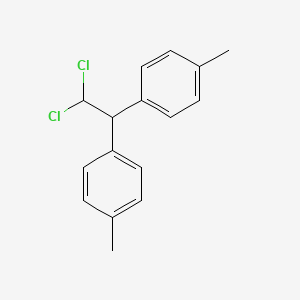
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
